molecular formula C27H30F2N4O3S B2605308 1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 422531-49-5

1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide

Cat. No.: B2605308
CAS No.: 422531-49-5
M. Wt: 528.62
InChI Key: MLABOPHYGGAXHK-UHFFFAOYSA-N
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Description

1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H30F2N4O3S and its molecular weight is 528.62. The purity is usually 95%.
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Scientific Research Applications

CGRP Receptor Antagonism

A significant application of a similar compound, specifically (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This application is highlighted in its convergent, stereoselective, and economical synthesis, emphasizing its potential in pharmaceutical development (Cann et al., 2012).

Antibacterial Properties

Another compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.), exhibits broad antibacterial properties and has been studied for potential use in treating systemic infections. Its toxicological and pharmacokinetic profiles suggest suitability for this application (Goueffon et al., 1981).

Synthesis of Functionalized Triazoloquinoline

The synthesis of functionalized 7-chloro-1,2,4-triazolo[4,3-a]quinoline, through transformations of 6-chloro-2-hydrazinoquinoline, leads to the creation of compounds with significant antimicrobial activity against both gram-positive and gram-negative bacteria. This synthesis route illustrates the chemical versatility and potential pharmaceutical applications of such quinoline derivatives (Hassanin et al., 2007).

Photostability Studies

Research on the photochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin) provides insights into the photostability of quinoline compounds. This study contributes to understanding the stability of these compounds under various environmental conditions, which is crucial for their practical applications (Mella et al., 2001).

Properties

IUPAC Name

1-[2-[(2,5-difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2N4O3S/c1-2-3-4-11-33-26(36)21-7-5-18(25(35)32-12-9-17(10-13-32)24(30)34)15-23(21)31-27(33)37-16-19-14-20(28)6-8-22(19)29/h5-8,14-15,17H,2-4,9-13,16H2,1H3,(H2,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLABOPHYGGAXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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